molecular formula C19H19Cl2N3O B14339917 1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one CAS No. 98010-39-0

1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B14339917
CAS No.: 98010-39-0
M. Wt: 376.3 g/mol
InChI Key: ZAQRKPZTKVWGKY-UHFFFAOYSA-N
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Description

1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a dichlorophenyl group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the 3,4-dichlorophenyl ethenyl intermediate, which is then reacted with a pyridine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)ethan-1-one: Shares the dichlorophenyl group but lacks the pyridine and piperazine moieties.

    1-(4-Vinylphenyl)ethan-1-one: Contains a vinyl group instead of the ethenyl group.

    2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone: Similar structure but with a bromophenyl group.

Uniqueness

1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one is unique due to its combination of the dichlorophenyl, pyridine, and piperazine moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

98010-39-0

Molecular Formula

C19H19Cl2N3O

Molecular Weight

376.3 g/mol

IUPAC Name

1-[4-[2-[2-(3,4-dichlorophenyl)ethenyl]pyridin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H19Cl2N3O/c1-14(25)23-8-10-24(11-9-23)17-6-7-22-16(13-17)4-2-15-3-5-18(20)19(21)12-15/h2-7,12-13H,8-11H2,1H3

InChI Key

ZAQRKPZTKVWGKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=NC=C2)C=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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